p-Menthane-3-carboxylic acid

Overview

Description

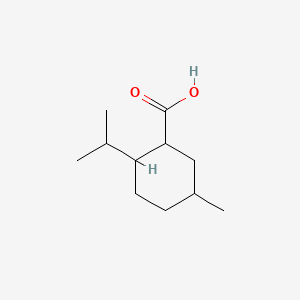

p-Menthane-3-carboxylic acid is an organic compound with the molecular formula C11H20O2. It is a derivative of menthane, a saturated hydrocarbon, and contains a carboxylic acid functional group. This compound is known for its applications in various fields, including the flavor and fragrance industry, due to its cooling properties similar to menthol .

Mechanism of Action

Target of Action

Related compounds such as p-menthane-3,8-diol (pmd) have been found to be effective against mosquitoes . PMD is pharmacologically active due to its affinity for the Cold and Menthol Receptor 1 and the κ-Opioid Receptor .

Mode of Action

It’s structurally similar compound, pmd, acts as a repellent due to its strong odor and chemical composition . It creates a barrier that insects are inclined to avoid .

Biochemical Pathways

Related p-menthane monoterpenes are synthesized and stored in specialized anatomical structures such as glandular trichomes (gt), secretory cavities, and root resin ducts . These metabolites originate through the 2-C-methyl-D-erythritol-4-phosphate precursor pathway in the plastids of GT secretory cells but also require the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum to complete their functionalization to biologically active forms .

Result of Action

Related compounds such as pmd have been found to be effective as insect repellents .

Action Environment

The effectiveness of p-Menthane-3-carboxylic acid may be influenced by environmental factors. For instance, the repellent effect of PMD, a related compound, was found to be more effective when applied to human skin due to its lower evaporation rate .

Biochemical Analysis

Biochemical Properties

p-Menthane-3-carboxylic acid is synthesized and stored in specialized anatomical structures such as glandular trichomes (GT), secretory cavities, and root resin ducts . It originates through the 2 C -methyl- d -erythritol-4-phosphate precursor pathway in the plastids of GT secretory cells but also requires the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum to complete their functionalization to biologically active forms .

Cellular Effects

The cellular effects of this compound are not well-studied. It is known that monoterpenoids can interact with various cellular components and influence cell function. For example, (-)-Menthol, a well-known monoterpenoid, is pharmacologically active due to its affinity for the Cold and Menthol Receptor 1 and the κ-Opioid Receptor .

Molecular Mechanism

It is known that monoterpenoids can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that monoterpenoids are synthesized from one pair of C5 precursors

Subcellular Localization

It is known that monoterpenoids are synthesized in the plastids of GT secretory cells

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Menthane-3-carboxylic acid can be synthesized through several methods. One common method involves the reaction of p-menthane-3-halide with magnesium in an anhydrous inert organic solvent to form a Grignard reagent. This reagent is then reacted with carbon dioxide and subsequently hydrolyzed to yield this compound . The reaction conditions typically involve the use of an acyclic ether solvent and maintaining a solution concentration of at least 4 moles per liter of p-menthane-3-halide .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: p-Menthane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride can be used to convert the carboxylic acid group into an acyl chloride.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of acyl chlorides.

Scientific Research Applications

p-Menthane-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: Its derivatives are studied for their biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is explored for its potential use in pharmaceuticals, particularly in formulations requiring cooling effects.

Comparison with Similar Compounds

Menthol: Known for its strong cooling effect and is widely used in similar applications.

p-Menthane-3,8-diol: Another compound with cooling properties, often used in insect repellents.

Uniqueness: p-Menthane-3-carboxylic acid is unique due to its specific structural properties that allow it to be used in a variety of applications beyond those of menthol and p-menthane-3,8-diol. Its ability to be synthesized through various routes and its versatility in chemical reactions make it a valuable compound in both research and industry .

Biological Activity

p-Menthane-3-carboxylic acid is a bicyclic monoterpene derivative known for its various biological activities. This compound has garnered attention due to its potential applications in pharmacology, agriculture, and food science. The following sections detail its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula and is characterized by a carboxylic acid functional group attached to a menthane backbone. Its synthesis typically involves the carbonation of menthol derivatives or the oxidation of p-menthane-3-aldehyde .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study demonstrated that it has significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 1.0 mg/mL .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 1.0 |

This antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit growth.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammation markers in macrophages. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Research indicates that this compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against multi-drug resistant strains of bacteria. The results showed that the compound significantly inhibited bacterial growth, outperforming conventional antibiotics in some cases .

Case Study 2: Anti-inflammatory Mechanism

In a clinical trial involving patients with chronic inflammatory diseases, supplementation with this compound resulted in a marked decrease in inflammatory markers and improved patient-reported outcomes . This study highlights the compound's potential therapeutic applications in managing inflammation.

Properties

IUPAC Name |

5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVSUVYRIVXDBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C(=O)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864657 | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39668-86-5 | |

| Record name | p-Menthane-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39668-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Menthane-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039668865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39668-86-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-menthane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.